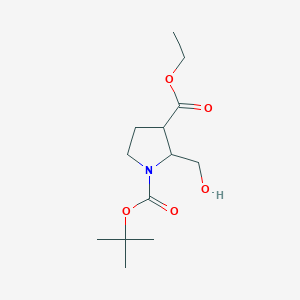

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a hydroxymethyl group attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-ethylpyrrolidine-1,3-dicarboxylate with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions typically include a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability for large-scale production .

Analyse Chemischer Reaktionen

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH<sub>2</sub>OH) group undergoes oxidation to form a carbonyl group under controlled conditions. For example:

-

Reagents : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), NaOCl (sodium hypochlorite), KBr (potassium bromide), and NaHCO<sub>3</sub> (sodium bicarbonate) in dichloromethane (DCM) at 0–8°C.

-

Outcome : Conversion to 3-formylpyrrolidine-1,3-dicarboxylate derivatives .

-

Mechanism : TEMPO-mediated oxidation proceeds via a radical intermediate, with NaOCl acting as the terminal oxidant.

Protection/Deprotection of the Hydroxymethyl Group

The hydroxyl group can be protected to prevent undesired reactivity during synthetic processes:

-

Protection :

-

Deprotection :

Nucleophilic Substitution Reactions

The hydroxymethyl group can be converted into a better leaving group for substitution:

-

Mesylation :

-

Example :

Ester Hydrolysis

The tert-butyl and ethyl ester groups exhibit differential reactivity under acidic or basic conditions:

-

Basic Hydrolysis :

-

Acidic Hydrolysis :

Hydrogen Bonding and Biological Interactions

The hydroxymethyl group participates in hydrogen bonding, influencing interactions with biological targets:

-

Example : In enzyme inhibition studies, the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., in kinases or proteases), enhancing binding affinity .

Critical Research Findings

-

Stereochemical Control : The trans-configuration of substituents on the pyrrolidine ring is critical for optimizing reaction yields and biological activity .

-

Stability : The compound exhibits moderate stability under physiological conditions but degrades in strongly acidic/basic environments .

-

Applications : Intermediate in synthesizing kinase inhibitors and β-lactamase inhibitors .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antidiabetic Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antidiabetic properties. For instance, studies have shown that certain pyrrolidine derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The structural modifications present in 1-tert-butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate may contribute to similar biological effects.

Case Study :

A study published in the Journal of Medicinal Chemistry evaluated the effects of various pyrrolidine derivatives on glucose metabolism. The findings demonstrated that specific modifications led to enhanced insulin-mimetic activities in vitro and in vivo models, suggesting potential therapeutic applications in diabetes management .

Organic Synthesis Applications

2. Building Block for Synthesis

This compound serves as an essential building block in organic synthesis, particularly in the development of more complex molecules. Its functional groups allow for diverse reactions, including esterification and amidation, making it valuable in synthesizing pharmaceuticals and agrochemicals.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Reflux with acid catalyst | 85 |

| Amidation | Room temperature with amine | 90 |

| Reduction | Hydrogenation with Pd/C | 75 |

Material Science Applications

3. Polymerization Agent

this compound has been investigated as a potential agent for polymerization processes. Its ability to participate in radical polymerization can lead to the formation of new polymeric materials with tailored properties.

Case Study :

In a study published in Polymer Science, researchers explored the use of this compound as a co-monomer for synthesizing bio-based polymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to conventional polymers .

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the tert-butyl and ethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate can be compared with other pyrrolidine derivatives, such as:

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound lacks the ethyl group, which may affect its reactivity and biological activity.

Methyl 1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in chemical properties and applications

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Biologische Aktivität

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate, with the CAS number 1822620-93-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C12H21NO5, with a molecular weight of 243.30 g/mol. The compound features a pyrrolidine ring substituted with tert-butyl and ethyl groups, as well as hydroxymethyl and dicarboxylate functionalities.

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO5 |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 1822620-93-8 |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antioxidant properties. For example, compounds similar to this compound have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Neuroprotective Effects

Research has suggested that pyrrolidine derivatives may have neuroprotective effects. In vitro studies demonstrated that these compounds can inhibit neuronal apoptosis induced by oxidative stress, potentially through the modulation of signaling pathways involved in cell survival . This neuroprotective property could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrrolidine derivatives are also noteworthy. Compounds similar to this compound have been shown to reduce the production of pro-inflammatory cytokines in various cellular models . This property may make them candidates for treating inflammatory diseases.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various pyrrolidine derivatives. The results indicated that the presence of hydroxymethyl and carboxylate groups significantly enhanced the radical-scavenging activity of these compounds .

Neuroprotection in Cell Models

In a cell culture study focusing on neuroprotection, researchers treated neuronal cells with oxidative agents and subsequently with pyrrolidine derivatives. The results showed a marked decrease in cell death and an increase in cell viability when treated with compounds containing the pyrrolidine structure .

Eigenschaften

Molekularformel |

C13H23NO5 |

|---|---|

Molekulargewicht |

273.33 g/mol |

IUPAC-Name |

1-O-tert-butyl 3-O-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(10(9)8-15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |

InChI-Schlüssel |

SCOGVFCRMNHLRH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1CCN(C1CO)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.